molecular formula C17H27NO9 B560318 Tlr4-IN-C34 CAS No. 40592-88-9

Tlr4-IN-C34

Cat. No. B560318
CAS RN: 40592-88-9
M. Wt: 389.401
InChI Key: KMIQMFHPUJUDMC-HHARLNAUSA-N
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Description

Tlr4-IN-C34, also known as C34, is a potent and specific inhibitor of toll-like receptor 4 (TLR4). It inhibits TLR4 signaling in vivo and in vitro . It’s an aminomonosaccharide that inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) .


Synthesis Analysis

The synthesis of this compound involves a similarity search algorithm in conjunction with a limited screening approach of small molecule libraries to identify compounds that bind to the E5564 site and inhibit TLR4 . The lead compound, C34, is a 2-acetamidopyranoside (MW 389) with the formula C17H27NO9 .


Molecular Structure Analysis

The molecular formula of this compound is C17H27NO9 . The molecular weight is 389.4 g/mol . The IUPAC name is [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate .


Chemical Reactions Analysis

This compound is known to inhibit TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . It has been shown to diminish the severity of experimental necrotizing enterocolitis (NEC) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 389.4 g/mol . The molecular formula is C17H27NO9 . The IUPAC name is [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate .

Scientific Research Applications

  • Attenuation of Microcystin-Leucine Arginine Toxicity : Tlr4-IN-C34 has been found to inhibit microcystin-LR (MC-LR) toxicity in bovine Sertoli cells. The inhibitor blocked MC-LR-induced mitochondrial membrane damage, mitophagy, and downregulation of blood-testis barrier proteins via blockage of the TLR4/NF-kappaB and mitochondria-mediated apoptosis signaling pathways. It also modulated the expression of genes related to mitochondrial electron transport, energy production, DNA replication, and inflammatory cytokines (Adegoke et al., 2019).

  • Discovery as an Anti-Inflammatory Agent : this compound was identified through a similarity search algorithm and screening of small molecule libraries as an inhibitor of TLR4. It showed efficacy in inhibiting TLR4 in vitro in enterocytes and macrophages and reduced systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. Molecular docking suggested a strong binding affinity of this compound to TLR4's co-receptor MD-2 (Neal et al., 2013).

  • Role in Lipopolysaccharide Responsiveness : TLR4 is a critical receptor for lipopolysaccharide (LPS), and the presence of molecules like MD-2 is essential for LPS signaling. The study by Shimazu et al. (1999) emphasized the importance of TLR4 and associated molecules like MD-2 in the LPS response, which is relevant to understanding how this compound may inhibit TLR4 activity (Shimazu et al., 1999).

  • Synthesis and Anti-inflammatory Properties : this compound was synthesized as part of a study on anti-inflammatory acetamidopyranosides. It demonstrated the ability to inhibit TLR4 and reduce systemic inflammation in mouse models, establishing a structure-activity relationship for TLR4 inhibitors (Wipf et al., 2015).

  • Upregulation in Hematopoietic Progenitor Cells in Myelodysplastic Syndromes : this compound's target, TLR4, has been found upregulated in hematopoietic progenitor cells in myelodysplastic syndromes, suggesting its potential therapeutic application in conditions where TLR4 is dysregulated (Maratheftis et al., 2007).

Mechanism of Action

Target of Action

Tlr4-IN-C34, also known as C34, is a potent and selective antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a part of the cell’s immune response and plays a crucial role in pathogen recognition and activation of innate immunity .

Mode of Action

This compound inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . This interaction blocks TLR4-mediated cytokine release, thereby exerting anti-inflammatory effects .

Biochemical Pathways

This compound affects the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . By downregulating this pathway, this compound decreases the levels of pro-inflammatory factors and chemokines, including NO, TNF-α, IL-1β, IL-6, and MCP-1 . Furthermore, it suppresses the expression or phosphorylation levels of inflammatory proteins regarding this pathway .

Result of Action

The inhibition of TLR4 signaling by this compound leads to a decrease in the levels of pro-inflammatory factors and chemokines . This results in a reduction of systemic inflammation in models of endotoxemia and necrotizing enterocolitis . In addition, this compound reduces ROS (Reactive Oxygen Species) production in BV2 cells after LPS (Lipopolysaccharide) treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a molecule found on the outer membrane of Gram-negative bacteria, can stimulate TLR4 signaling . This compound is effective in environments where LPS is present, as it inhibits the LPS-stimulated inflammatory responses . .

Safety and Hazards

TLR4-IN-C34 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

TLR4-IN-C34 is expected to become a candidate compound with anti-neuroinflammatory response . It has potential therapeutic benefits for TLR4-mediated inflammatory diseases .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIQMFHPUJUDMC-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336698
Record name TLR4-IN-C34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40592-88-9
Record name TLR4-IN-C34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, this compound effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].

A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of this compound []. Pretreatment with this compound significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the this compound treated group compared to the untreated group [].

A: While research on this compound's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of this compound on intestinal inflammation [, ] warrant further exploration into the potential interplay between this compound, the gut microbiome, and overall health outcomes.

A: this compound has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, this compound inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of this compound in protecting male reproductive health from environmental toxins like MC-LR.

A: Research indicates a potential link between this compound and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of this compound on DSV-induced Notch activation []. While this compound itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.

A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While this compound specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via this compound could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.

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